9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1379324-68-1
VCID: VC16012077
InChI: InChI=1S/C10H12BrN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H
SMILES:
Molecular Formula: C10H13BrClN
Molecular Weight: 262.57 g/mol

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

CAS No.: 1379324-68-1

Cat. No.: VC16012077

Molecular Formula: C10H13BrClN

Molecular Weight: 262.57 g/mol

* For research use only. Not for human or veterinary use.

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride - 1379324-68-1

Specification

CAS No. 1379324-68-1
Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
IUPAC Name 9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Standard InChI InChI=1S/C10H12BrN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H
Standard InChI Key DZXBVPXRSBUBJB-UHFFFAOYSA-N
Canonical SMILES C1CCNC2=C(C1)C=CC=C2Br.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride, reflecting its bromine substitution at the 9th position of the benzazepine ring system. The hydrochloride salt form ensures improved crystallinity and handling stability compared to the free base . Key identifiers include:

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1379324-68-1
Molecular FormulaC₁₁H₁₃BrClN
Molecular Weight296.71 g/mol
SMILES NotationC1CCNC2=C(C1)C=CC(=C2)Br.Cl

The benzazepine core consists of a benzene ring fused to an azepine ring, with the bromine atom occupying the para position relative to the nitrogen atom. This substitution pattern influences electronic distribution and steric interactions, critical for its reactivity in synthetic pathways .

Structural Comparison with Isomeric Analogs

Structural analogs, such as 8-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, highlight the impact of bromine positioning on physicochemical properties. For instance, the 8-bromo isomer (PubChem CID: 16244474) shares a similar bicyclic framework but exhibits distinct electronic profiles due to differences in halogen placement .

Table 2: Comparative Analysis of Brominated Benzazepines

Property9-Bromo Isomer8-Bromo Isomer
CAS Number1379324-68-1205584-61-8
Molecular Weight296.71 g/mol226.11 g/mol
Halogen PositionPara to nitrogenMeta to nitrogen
Solubility (HCl Salt)HighModerate

Synthetic Pathways and Purification

Bromination Strategies

The synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves selective bromination of the parent benzazepine. While detailed protocols are proprietary, general methodologies include:

  • Electrophilic Aromatic Substitution: Using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to achieve regioselective bromination .

  • Free Radical Bromination: Employing UV light or peroxides to generate bromine radicals, though this method risks over-bromination.

Post-bromination, the free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity .

Purification and Characterization

Purification commonly involves recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients). Analytical validation employs:

  • NMR Spectroscopy: ¹H and ¹³C spectra confirm ring saturation and bromine placement.

  • HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) ensures ≥95% purity .

Pharmaceutical and Industrial Applications

Role in Medicinal Chemistry

The compound’s benzazepine scaffold is prevalent in CNS drug development due to its structural similarity to neurotransmitters. Applications include:

  • Dopamine Receptor Modulators: Analogous structures are explored for Parkinson’s disease therapeutics.

  • Serotonin Antagonists: Potential use in antipsychotic agents .

Industrial Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Automated continuous-flow reactors enable precise temperature control during bromination, reducing side products. Batch processes yield ~85% purity, necessitating iterative recrystallization for pharmaceutical-grade material .

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4 (H302)Avoid ingestion
Skin IrritationCategory 2 (H315)Wear nitrile gloves
Eye DamageCategory 2A (H319)Use safety goggles
Respiratory IrritationCategory 3 (H335)Use fume hood

Biological Activity and Research Frontiers

Mechanistic Insights

While direct biological data for the 9-bromo derivative is limited, related benzazepines exhibit:

  • PARP Inhibition: IC₅₀ values in the nanomolar range for cancer cell lines.

  • Neuroprotective Effects: Modulation of glutamate receptors in preclinical models .

Future Directions

Ongoing research focuses on:

  • Structure-Activity Relationships (SAR): Optimizing bromine placement for enhanced receptor affinity.

  • Prodrug Development: Improving bioavailability through ester or amide prodrug formulations.

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